

2-Amino benzamidoxime chemical properties and characterization

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Compound of Interest

Compound Name: 2-Amino benzamidoxime

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An In-depth Technical Guide to 2-Aminobenzamidoxime: Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzamidoxime (ABAO) is a synthetic intermediate with significant utility in pharmaceutical synthesis and bioconjugation strategies.^{[1][2][3]} Its unique chemical properties, particularly its rapid and stable reaction with aldehydes in aqueous solutions, make it a valuable tool for developing fluorescent probes and diversifying genetically encoded libraries.^{[1][4][5]} This document provides a comprehensive overview of the core chemical properties, characterization methods, and key experimental protocols related to 2-Aminobenzamidoxime.

Chemical Properties

2-Aminobenzamidoxime is a versatile molecule characterized by the presence of an aniline moiety and an ortho-nucleophilic group, which dictates its reactivity.^[6]

Physicochemical Data

The fundamental physicochemical properties of 2-Aminobenzamidoxime are summarized below.

Property	Value	Source
CAS Number	16348-49-5	[2] [4]
Molecular Formula	C ₇ H ₉ N ₃ O	[2] [3] [7]
Molecular Weight	151.17 g/mol	[7]
Formal Name	2-amino-N'-hydroxybenzenecarboximidamide	[2] [7]
Purity	≥97%	[2] [3]
UV λ _{max}	208, 239, 312 nm	[2] [3]
SMILES	<chem>N/C(C1=CC=CC=C1N)=N\O</chem>	[2] [3]
InChI Key	CFZHYRNQLHEHJS-UHFFFAOYSA-N	[2] [3]

Solubility

The solubility of 2-Aminobenzamidoxime has been determined in various solvent systems, which is critical for its application in both in vitro and in vivo experiments.

Solvent System	Solubility	Source
DMF	5 mg/mL	[2] [3]
DMSO	5 mg/mL	[2] [3]
Ethanol	5 mg/mL	[2] [3]
PBS (pH 7.2)	2 mg/mL	[2] [3]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 5 mg/mL (33.08 mM)	[4]
10% DMSO / 90% (20% SBE-β-CD in Saline)	≥ 5 mg/mL (33.08 mM)	[4]
10% DMSO / 90% Corn Oil	≥ 5 mg/mL (33.08 mM)	[4]

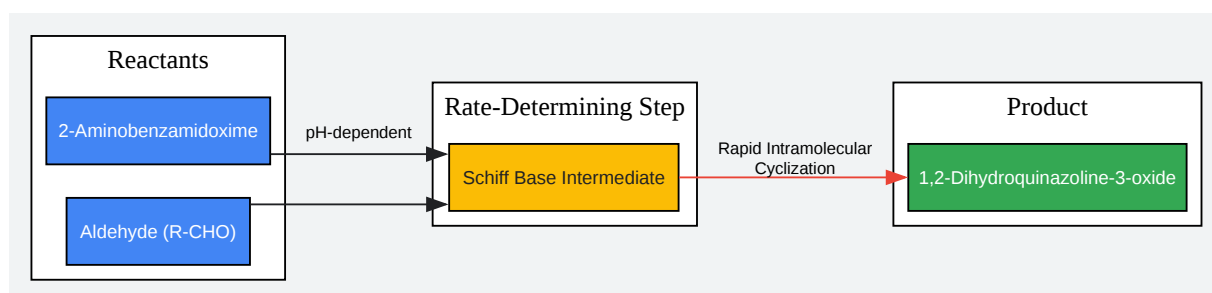
Core Reactivity: Reaction with Aldehydes

A key chemical feature of 2-Aminobenzamidoxime is its rapid reaction with aldehydes in aqueous solutions to form stable 1,2-dihydroquinazoline-3-oxides.[1][4][5] This reaction is notable for its efficiency and has been identified as one of the fastest known bio-orthogonal reactions.[6]

The process involves two main steps:

- **Schiff Base Formation:** This is the rate-determining step of the reaction.[1][4][6]
- **Intramolecular Cyclization:** Following the formation of the Schiff base, a rapid intramolecular ring closure occurs to yield the stable dihydroquinazoline derivative.[1][4][5][6]

The reaction rate is pH-dependent, suggesting that a protonated benzamidoxime acts as an internal general acid, facilitating the formation of the Schiff base.[1][4][5][6] Furthermore, the reaction can be accelerated by substituents on the aromatic ring that increase the basicity of the aromatic amine.[1][4][6] The product of this reaction, a dihydroquinazoline derivative, exhibits fluorescence, opening possibilities for the development of fluorogenic aldehyde-reactive probes.[6][8]



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Caption: Reaction of 2-Aminobenzamidoxime with an aldehyde.

Characterization

The structural elucidation and confirmation of 2-Aminobenzamidoxime and its derivatives rely on standard spectroscopic techniques.

- **UV Spectroscopy:** As noted in the physicochemical data table, 2-Aminobenzamidoxime exhibits characteristic absorption maxima at 208, 239, and 312 nm.[\[2\]](#)[\[3\]](#) This technique was also used to characterize its reaction kinetics with aldehydes.[\[6\]](#)
- **NMR Spectroscopy:** While specific ^1H and ^{13}C NMR data for the parent 2-Aminobenzamidoxime are not detailed in the provided results, NMR is a critical tool for characterizing its reaction products and derivatives.[\[6\]](#) For instance, detailed ^1H -NMR and ^{13}C -NMR data are available for various 2-aminobenzamide derivatives, which serve as structural analogs.[\[9\]](#)[\[10\]](#) These studies show characteristic shifts for aromatic protons and carbons, as well as for the amide and amine functional groups.
- **Mass Spectrometry (MS):** MS is used to confirm the molecular weight and fragmentation patterns of 2-Aminobenzamidoxime derivatives, providing definitive structural evidence.[\[9\]](#)[\[10\]](#)
- **Infrared (IR) Spectroscopy:** IR spectroscopy is employed to identify the characteristic functional groups present in 2-Aminobenzamidoxime derivatives, such as N-H and C=O stretches.[\[9\]](#)[\[10\]](#)

Experimental Protocols

Preparation of Stock and Working Solutions

Accurate preparation of solutions is paramount for reliable experimental outcomes.

Storage:

- Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[\[4\]](#)
- For in vivo experiments, it is recommended to prepare working solutions freshly on the day of use.[\[4\]](#)

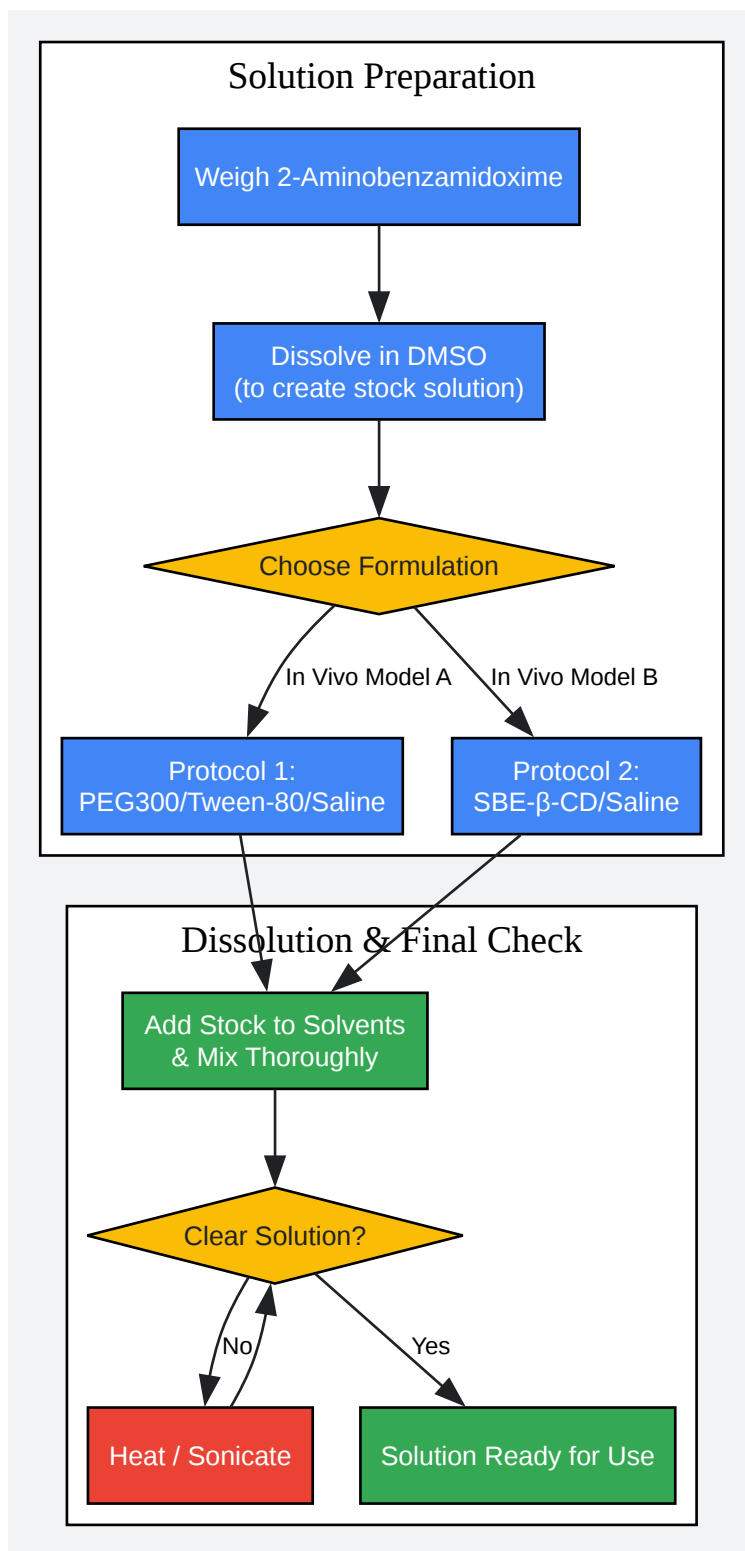
Protocol 1: Formulation with PEG300 and Tween-80 This protocol yields a clear solution with a solubility of $\geq 5 \text{ mg/mL}$.[\[4\]](#)

- Take a 1 mL working solution as an example.
- Add 100 μ L of a 50.0 mg/mL DMSO stock solution to 400 μ L of PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 and mix until uniform.
- Add 450 μ L of Saline to adjust the final volume to 1 mL.

Protocol 2: Formulation with SBE- β -CD This protocol also yields a clear solution with a solubility of ≥ 5 mg/mL.[\[4\]](#)

- Take a 1 mL working solution as an example.
- Prepare a 20% SBE- β -CD solution in Saline.
- Add 100 μ L of a 50.0 mg/mL DMSO stock solution to 900 μ L of the 20% SBE- β -CD solution.
- Mix until the solution is clear.

Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[\[4\]](#)



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Caption: Generalized workflow for preparing 2-Aminobenzaminoxime solutions.

General Protocol for Reaction with Aldehydes

This protocol is based on the described reactivity for bioconjugation.[6]

- **Buffer Preparation:** Prepare an appropriate aqueous buffer. The reaction is pH-dependent, with rates observed to be fastest around pH 4.5.[6]
- **Reactant Preparation:** Dissolve the aldehyde-containing substrate (e.g., protein, peptide) in the prepared buffer. Dissolve the 2-Aminobenzamidoxime derivative in a suitable solvent (like DMSO) before diluting it into the reaction buffer.
- **Reaction Initiation:** Add the 2-Aminobenzamidoxime solution to the aldehyde-containing solution. A typical concentration for the ABAO derivative might be around 1 mM.[6]
- **Incubation:** Allow the reaction to proceed at a controlled temperature (e.g., room temperature). Reaction times can be rapid, with completion observed in as little as one hour. [6]
- **Analysis:** Monitor the reaction progress and characterize the product using analytical techniques such as HPLC, mass spectrometry, and fluorescence spectroscopy to detect the formation of the dihydroquinazoline derivative.[6][8]

Conclusion

2-Aminobenzamidoxime is a valuable chemical entity for researchers in drug development and chemical biology. Its well-defined physicochemical properties, predictable reactivity with aldehydes, and straightforward handling protocols make it an effective tool for a range of applications, from pharmaceutical synthesis to the development of advanced bioconjugation strategies and fluorescent probes. The information provided herein serves as a technical guide for the effective utilization of this compound in a research setting.

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